

Application Note: Spectrophotometric Quantification of Nickel in Ammine Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaamminenickel(II) bromide*

Cat. No.: B7802453

[Get Quote](#)

Introduction

Nickel (II) ions readily form stable and distinctly colored ammine complexes, such as hexaamminenickel(II) ($[\text{Ni}(\text{NH}_3)_6]^{2+}$), which are of significant interest in coordination chemistry, materials science, and catalysis.^[1] Accurate quantification of nickel within these complexes is crucial for quality control, reaction monitoring, and stoichiometric analysis. This application note describes a robust and widely used spectrophotometric method for the determination of nickel concentration in aqueous solutions of its ammine complexes. The method is based on the highly specific and sensitive colorimetric reaction between nickel(II) and dimethylglyoxime (DMG) in an alkaline medium to form a stable, red-colored nickel(II) dimethylglyoximate complex, $\text{Ni}(\text{DMG})_2$.^[2]

Principle of the Method

The spectrophotometric analysis of nickel in ammine complexes involves a ligand exchange reaction. In an ammoniacal solution, nickel exists as a pale blue hexaamminenickel(II) complex.^[3] Upon the addition of an alcoholic solution of dimethylglyoxime, the ammonia ligands are displaced by the bidentate DMG ligands to form a intensely colored, square planar bis(dimethylglyoximate)nickel(II) complex.^[4] This red complex is sparingly soluble in water but can be stabilized in the aqueous phase for spectrophotometric measurement or extracted into an organic solvent.^[5]

The reaction is typically carried out in a buffered alkaline solution (pH 9-12) to ensure the complete formation of the $\text{Ni}(\text{DMG})_2$ complex.^{[6][7]} The intensity of the red color is directly

proportional to the concentration of nickel in the sample, obeying the Beer-Lambert law over a specific concentration range. The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 445 nm for the $\text{Ni}(\text{DMG})_2$ complex.^[8] By constructing a calibration curve using standard solutions of known nickel concentrations, the concentration of nickel in an unknown ammine complex sample can be accurately determined.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents, the analytical sample from a nickel ammine complex, and the subsequent spectrophotometric determination of nickel concentration.

Protocol 1: Preparation of Reagents

- Standard Nickel Stock Solution (1000 ppm):
 - Accurately weigh 4.479 g of nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) or 4.049 g of nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$).
 - Dissolve the salt in deionized water in a 1000 mL volumetric flask.
 - Add 10 mL of concentrated nitric acid (HNO_3) to prevent hydrolysis.
 - Dilute to the mark with deionized water and mix thoroughly.
- Standard Nickel Working Solutions (1-20 ppm):
 - Prepare a series of standard solutions by diluting the stock solution. For example, to prepare a 10 ppm solution, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Dimethylglyoxime Solution (1% w/v in ethanol):
 - Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
- Ammonia Buffer Solution (pH 10):

- Dissolve 17.5 g of ammonium chloride (NH_4Cl) in 172 mL of concentrated ammonium hydroxide (NH_4OH).
- Dilute to 250 mL with deionized water.
- Oxidizing Agent (Saturated Bromine Water - Optional but Recommended):
 - In a fume hood, add a few milliliters of liquid bromine to a bottle containing deionized water.
 - Shake well to saturate the water. A small excess of liquid bromine should remain at the bottom.

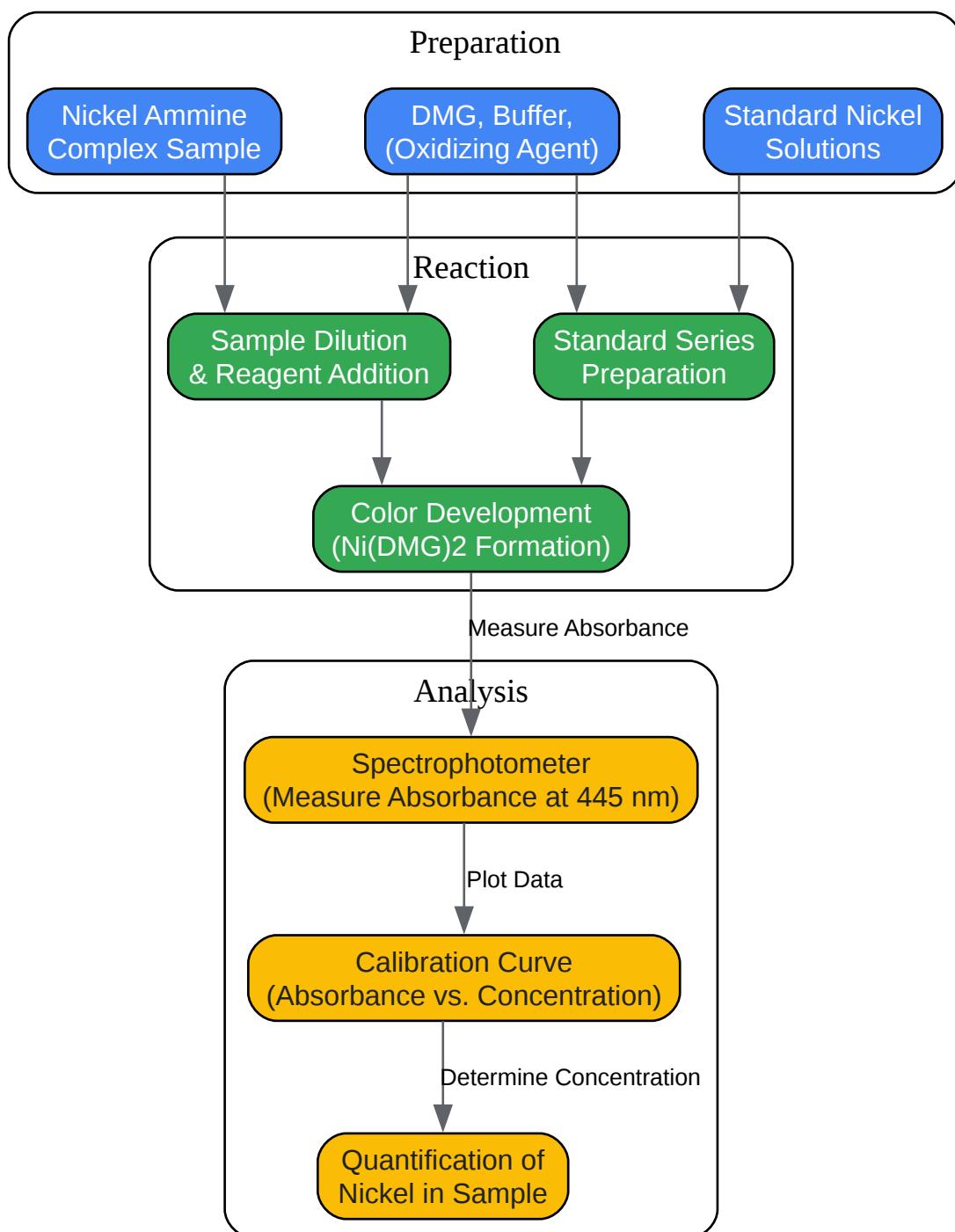
Protocol 2: Spectrophotometric Determination of Nickel in an Ammine Complex

- Sample Preparation:
 - Accurately weigh a known amount of the nickel ammine complex (e.g., $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$) and dissolve it in a known volume of deionized water to obtain a solution with an estimated nickel concentration within the working range of the calibration curve (e.g., 1-20 ppm).
- Preparation of the Calibration Curve:
 - Pipette known volumes (e.g., 1, 2, 5, 10, 15, and 20 mL) of the 10 ppm standard nickel working solution into a series of 50 mL volumetric flasks.
 - To each flask, and to a separate flask for the blank (containing only deionized water), add the following reagents in the order listed, mixing after each addition:
 - 5 mL of the ammonia buffer solution (pH 10).
 - (Optional) 2 mL of saturated bromine water. Swirl to mix.
 - 5 mL of the 1% dimethylglyoxime solution.
 - Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

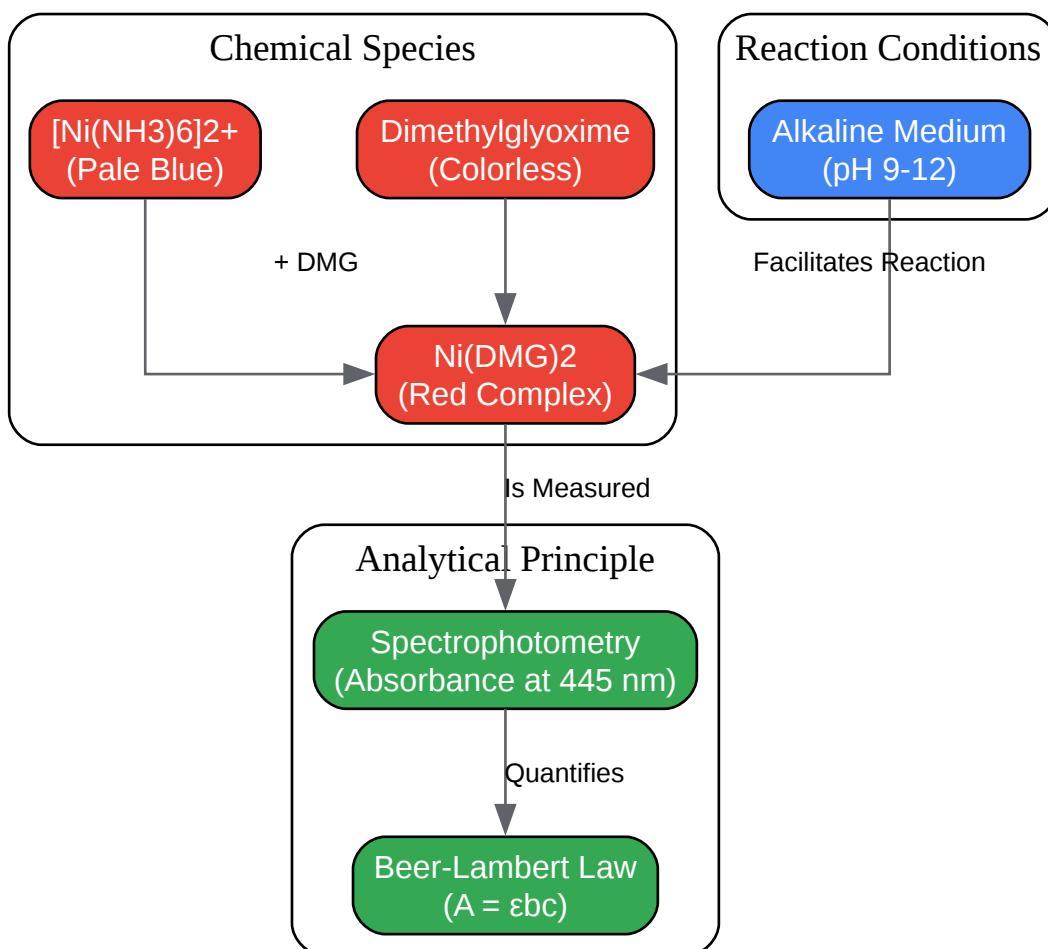
- Allow the solutions to stand for 10-15 minutes for full color development.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to a wavelength of 445 nm.
 - Use the blank solution to zero the instrument.
 - Measure the absorbance of each standard solution and the prepared sample solution.
 - Record the absorbance values.
- Data Analysis:
 - Plot a calibration curve of absorbance versus nickel concentration (in ppm) for the standard solutions.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2).
 - Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.
 - Account for any dilutions made during the sample preparation to determine the nickel concentration in the original ammine complex.

Data Presentation

The following tables summarize typical quantitative data obtained during the spectrophotometric analysis of nickel.


Table 1: Calibration Curve Data for Nickel Quantification[9]

Concentration (ppm)	Absorbance
0	0.0005
1	0.0557
5	0.1896
10	0.2456
20	0.4890


Table 2: Molar Absorptivity of Nickel-Dimethylglyoxime Complex

Wavelength (nm)	Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	Solvent	Reference
375	3.2×10^3	Chloroform	[7]
470	1.05×10^4	Aqueous (pH 9.0)	
610-650	$(1.3-1.7) \times 10^4$	Chloroform	[10]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectrophotometric analysis of nickel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 3. Lab Report on Preparation and Spectrophotometric analysis of a Ni(II) Complex [artxy.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.bu.edu [people.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Quantification of Nickel in Ammine Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7802453#spectrophotometric-analysis-for-nickel-quantification-in-ammine-complexes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com